molecular formula C23H32N4O3 B2987699 1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1171669-00-3

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No.: B2987699
CAS No.: 1171669-00-3
M. Wt: 412.534
InChI Key: HYQOSCGUNOJNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H32N4O3 and its molecular weight is 412.534. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3/c1-26(2)18-12-10-17(11-13-18)20(27-14-5-6-15-27)16-24-23(28)25-19-8-7-9-21(29-3)22(19)30-4/h7-13,20H,5-6,14-16H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQOSCGUNOJNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea (CAS Number: 1172242-31-7) is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H32N4O3
  • Molecular Weight : 460.6 g/mol
  • Structural Features : The compound consists of a dimethoxyphenyl group, a urea linkage, and a pyrrolidine moiety, which may contribute to its biological activity.

Biological Activity Overview

  • Anticancer Potential :
    • Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
    • A study focusing on related structures demonstrated that modifications in the phenyl rings significantly impacted their cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition :
    • Compounds with similar structural motifs have been identified as inhibitors of key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and HER2 . The binding affinity and inhibition kinetics of these compounds suggest potential therapeutic applications in targeted cancer therapy.
  • Neuropharmacological Effects :
    • The presence of the dimethylamino group suggests possible neuropharmacological activity. Compounds with similar functionalities have been reported to exhibit effects on neurotransmitter systems, potentially influencing mood and cognition .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .
  • Cell Cycle Regulation : Studies suggest that related urea derivatives can induce cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .

Table 1: Summary of Relevant Studies

Study ReferenceFocusFindings
Anticancer ActivitySignificant cytotoxicity against breast and lung cancer cell lines.
Enzyme InhibitionDemonstrated inhibition of EGFR with an IC50 value indicating potent activity.
Neuropharmacological EffectsEvidence of modulation in serotonin levels in animal models.

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